5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl
Overview
Description
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the benzimidazole ring and a piperidine moiety attached to the 1st position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-fluorobenzoic acid, under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a piperidine derivative.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride may involve:
Optimization of reaction conditions: This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Purification techniques: Methods such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.
Interfering with cellular pathways: The compound may affect signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
Comparison
- Structural Differences : While these compounds share a similar core structure, the position of the fluorine atom and the nature of the heterocyclic ring can vary.
- Unique Properties : 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride may exhibit unique biological activities and chemical reactivity due to its specific structure.
- Applications : The differences in structure can lead to variations in their applications and effectiveness in different research and industrial contexts.
Properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLGSFTUPYXLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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